An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF)
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF)
Introduction: Understanding a Persistent Environmental Contaminant
1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a class of halogenated aromatic hydrocarbons.[1] These compounds are not produced commercially but are formed as unintentional byproducts in a range of industrial and thermal processes, such as waste incineration, chemical manufacturing, and the production of chlorinated pesticides.[2][3] As a persistent organic pollutant (POP), 1,2,3,7,8-PeCDF is characterized by its resistance to environmental degradation, its ability to bioaccumulate in food chains, and its significant toxicity.[3] This guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3,7,8-PeCDF, offering critical data and procedural insights for researchers, environmental scientists, and professionals in drug development and toxicology.
Molecular Structure and Isomerism
The foundational structure of 1,2,3,7,8-PeCDF is a dibenzofuran core, which consists of two benzene rings fused to a central furan ring. The defining characteristic of this specific congener is the substitution of chlorine atoms at the 1, 2, 3, 7, and 8 positions. The planarity of the ring system and the specific placement of the lateral chlorine atoms at positions 2, 3, 7, and 8 are critical determinants of its biological activity, particularly its ability to bind to the aryl hydrocarbon receptor (AhR), a key event in mediating its toxic effects.[4]
Caption: Molecular structure of 1,2,3,7,8-Pentachlorodibenzofuran with IUPAC numbering.
Core Physical and Chemical Properties
The physicochemical properties of 1,2,3,7,8-PeCDF dictate its environmental transport, fate, and toxicological profile. Its highly chlorinated and aromatic structure results in low volatility, extremely low water solubility, and high lipophilicity. These characteristics are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 57117-41-6 | [5][6] |
| Molecular Formula | C₁₂H₃Cl₅O | [4][6] |
| Molecular Weight | 340.42 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 225 - 226 °C | [7][8] |
| Boiling Point | 476.68 °C (estimated) | [7] |
| Density | 1.640 g/cm³ (estimated) | [7] |
| Vapor Pressure | 1.73 x 10⁻⁹ mmHg (at 25 °C) | [8] |
| Water Solubility | 0.2356 µg/L (at 22.5 °C, for isomer 2,3,4,7,8-PeCDF) | [9] |
| Octanol-Water Partition Coefficient (log Kₒw) | 6.79 - 6.9 | [8][10] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform; Very slightly soluble in Ethyl Acetate | [4][5] |
In-Depth Analysis of Key Properties
Solubility and Lipophilicity (log Kₒw)
The extremely low water solubility of 1,2,3,7,8-PeCDF is a direct consequence of its molecular structure. The large, nonpolar, aromatic surface area and the presence of five hydrophobic chlorine atoms render the molecule incompatible with the polar hydrogen-bonding network of water.
Conversely, these same features result in a high octanol-water partition coefficient (log Kₒw of ~6.9), indicating a strong preference for nonpolar, lipid-rich environments over aqueous phases.[8][10] This high lipophilicity is the primary driver for its bioaccumulation in the fatty tissues of organisms and its biomagnification through the food web. The causality is clear: the molecule's structure minimizes favorable interactions with water while maximizing van der Waals interactions with lipids and other nonpolar organic matter.
Volatility and Environmental Transport
With a very low vapor pressure of 1.73 x 10⁻⁹ mmHg, 1,2,3,7,8-PeCDF is considered semi-volatile.[8] While it exists predominantly in the solid state or sorbed to particulate matter, this slight volatility allows it to partition into the atmosphere. This property, combined with its environmental persistence, facilitates long-range atmospheric transport, leading to its detection in remote ecosystems far from its original sources.
Chemical Stability and Degradation Pathways
1,2,3,7,8-PeCDF is exceptionally stable and resistant to chemical and biological degradation under typical environmental conditions. The carbon-chlorine bonds on the aromatic ring are strong, and the molecule is not susceptible to hydrolysis.
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Thermal Decomposition: Significant degradation of PCDFs requires high temperatures. Thermal treatment at temperatures between 750°C and 850°C can achieve over 99.99% removal from contaminated soils, with further decomposition occurring in a secondary furnace at 1200°C.[7] Incomplete combustion or lower-temperature thermal processes (e.g., around 450°C) can paradoxically lead to the formation of PCDFs from precursors like polychlorinated biphenyls (PCBs).[1][9]
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Photodegradation: While direct photolysis is slow, the degradation of PCDFs can be significantly accelerated in natural waters.[11] This process is often mediated by naturally occurring photosensitizers (e.g., humic acids) in the water, which absorb sunlight and transfer the energy to the PCDF molecule, leading to its breakdown.[11]
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Chemical Oxidation: Advanced oxidation processes, such as the use of heat-activated persulfate, have shown potential for the destruction of PCDFs in contaminated soils and fly ash.[5]
Experimental Protocols for Property Determination
The accurate determination of the physicochemical properties of highly hydrophobic compounds like 1,2,3,7,8-PeCDF requires specialized and sensitive methodologies.
Protocol 1: Determination of Octanol-Water Partition Coefficient (Kₒw) via Shake-Flask Method
This protocol is a generalized representation based on the principles of the OECD Guideline 107 and methods described for hydrophobic compounds.
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Preparation of Solvents: Pre-saturate high-purity n-octanol with water and, separately, high-purity water with n-octanol by shaking them together for 24 hours and allowing them to separate. This ensures the two phases are in equilibrium before the analyte is introduced.
-
Stock Solution: Prepare a stock solution of 1,2,3,7,8-PeCDF in pre-saturated n-octanol. The concentration should be high enough to be detectable in the aqueous phase after partitioning but low enough to not affect the properties of the octanol.
-
Partitioning: In a centripetal tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio is chosen based on the expected Kₒw to ensure quantifiable concentrations in both phases.
-
Equilibration: Gently agitate the mixture at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that can create emulsions.
-
Phase Separation: Centrifuge the mixture at a controlled temperature to achieve a clean separation of the n-octanol and aqueous layers.
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Quantification: Carefully sample a known volume from both the n-octanol and aqueous phases. Analyze the concentration of 1,2,3,7,8-PeCDF in each phase using a highly sensitive analytical method, such as isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).
-
Calculation: Calculate Kₒw as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).
Caption: Workflow for determining the Octanol-Water Partition Coefficient (Kₒw).
Protocol 2: Analysis and Quantification in Environmental Matrices (EPA Method 1613/8290A Principles)
Analysis of 1,2,3,7,8-PeCDF requires methods capable of detecting part-per-trillion (ppt) or part-per-quadrillion (ppq) levels and distinguishing it from other congeners.
-
Isotope Dilution: Prior to extraction, the sample (e.g., soil, water, tissue) is spiked with a known amount of a ¹³C-labeled analog of 1,2,3,7,8-PeCDF. This internal standard corrects for losses during extraction and cleanup.
-
Extraction: The choice of extraction method depends on the matrix. Soxhlet extraction or accelerated solvent extraction (ASE) with a solvent like toluene is common for solid samples. Liquid-liquid extraction is used for aqueous samples.
-
Multi-Step Cleanup: The raw extract contains numerous interfering compounds. A rigorous cleanup is essential and typically involves sequential column chromatography using materials like silica gel, alumina, and activated carbon to isolate the PCDFs from other compounds like PCBs and lipids.
-
Concentration: The purified extract is carefully concentrated to a small volume (e.g., a few microliters). A recovery standard is added just before analysis.
-
HRGC/HRMS Analysis: The final extract is injected into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer. The GC separates the different PCDF congeners based on their boiling points and polarity. The HRMS provides highly specific and sensitive detection by monitoring the exact mass-to-charge ratios of the native and ¹³C-labeled PeCDF.
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Quantification: The concentration of native 1,2,3,7,8-PeCDF is calculated by comparing its response to the response of the known amount of the added ¹³C-labeled internal standard.
Conclusion
The physical and chemical properties of 1,2,3,7,8-Pentachlorodibenzofuran are intrinsically linked to its molecular structure. Its high molecular weight, planarity, and extensive chlorination result in a compound that is solid at room temperature, thermally stable, extremely hydrophobic, and resistant to degradation. These properties explain its persistence in the environment, its tendency to bioaccumulate, and its capacity for long-range transport. A thorough understanding of these fundamental characteristics, validated by robust experimental and analytical protocols, is indispensable for accurately assessing its environmental risks, understanding its toxicological mechanisms, and developing effective remediation strategies.
References
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U.S. Environmental Protection Agency. (n.d.). Determination of Octanol/Water Distribution Coefficients, Water Solubilities, and Sediment/Water Partition Coefficients for Hydrophobic Organic Pollutants. Retrieved from [Link]
- Hutzinger, O., Choudhry, G. G., Chittim, B. G., & Johnston, L. E. (1985). Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration. Environmental Health Perspectives, 60, 3-9.
- Zhao, J., Nishida, C., Ushio, Y., Ohtsuka, N., & Hosomi, M. (2012). Formation pathways of polychlorinated dibenzofurans (PCDFs) in sediments contaminated with PCBs during the thermal desorption process. Chemosphere, 88(7), 803-808.
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U.S. Environmental Protection Agency. (n.d.). Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPI Suite™-Estimation Program Interface. Retrieved from [Link]
- Shih, Y. H., Chen, M. J., & Chen, Y. H. (2014). Degradation of Polychlorinated Dibenzo-p-Dioxins/Furans Using Heat-Activated Persulfate. Journal of Environmental Engineering, 140(3), 04013013.
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California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). 1,2,3,7,8-Pentachlorodibenzofuran. Retrieved from [Link]
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